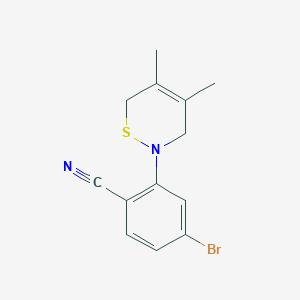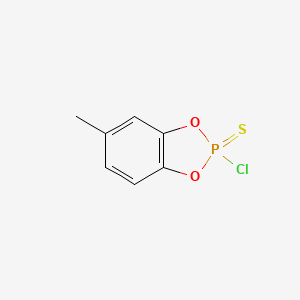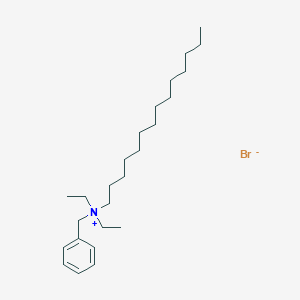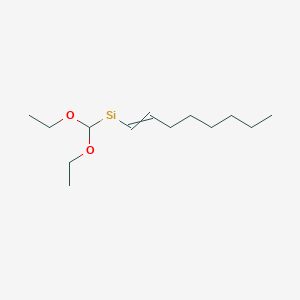
copper;2-phenylethynyl-tri(propan-2-yl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;2-phenylethynyl-tri(propan-2-yl)phosphanium is a complex organometallic compound that features a copper center coordinated to a 2-phenylethynyl ligand and three tri(propan-2-yl)phosphanium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;2-phenylethynyl-tri(propan-2-yl)phosphanium typically involves the use of Sonogashira coupling reactions. This method allows for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Copper;2-phenylethynyl-tri(propan-2-yl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: Reduction reactions can convert the copper center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the tri(propan-2-yl)phosphanium groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of a suitable ligand and a coordinating solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield copper(II) complexes, while reduction reactions can produce copper(I) species. Substitution reactions result in the formation of new copper complexes with different ligands.
Scientific Research Applications
Copper;2-phenylethynyl-tri(propan-2-yl)phosphanium has several scientific research applications, including:
Mechanism of Action
The mechanism by which copper;2-phenylethynyl-tri(propan-2-yl)phosphanium exerts its effects involves the coordination of the copper center to various ligands, which can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application. For example, in catalytic reactions, the copper center facilitates the formation and breaking of chemical bonds, while in biological systems, the compound may interact with cellular components to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Copper(II) complexes of 2,2′6′,2′′-terpyridine: These compounds have similar coordination environments and are used in similar applications, such as catalysis and biological studies.
Phenylethynyl-substituted tris(2-pyridylmethyl)amines:
Uniqueness
Copper;2-phenylethynyl-tri(propan-2-yl)phosphanium is unique due to its specific ligand environment, which imparts distinct reactivity and stability characteristics. The presence of the 2-phenylethynyl ligand and tri(propan-2-yl)phosphanium groups provides a combination of electronic and steric effects that influence the compound’s behavior in various chemical and biological contexts .
Properties
CAS No. |
89989-53-7 |
|---|---|
Molecular Formula |
C17H26CuP+ |
Molecular Weight |
324.9 g/mol |
IUPAC Name |
copper;2-phenylethynyl-tri(propan-2-yl)phosphanium |
InChI |
InChI=1S/C17H26P.Cu/c1-14(2)18(15(3)4,16(5)6)13-12-17-10-8-7-9-11-17;/h7-11,14-16H,1-6H3;/q+1; |
InChI Key |
NMLHZZHCHXQUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[P+](C#CC1=CC=CC=C1)(C(C)C)C(C)C.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene](/img/structure/B14373526.png)

![N-[Bis(4-nitrophenyl)sulfamoyl]acetamide](/img/structure/B14373538.png)



![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)

![4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate](/img/structure/B14373587.png)
![8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane](/img/structure/B14373593.png)

